BenchChemオンラインストアへようこそ!

6-(Iodomethyl)-5-oxaspiro[3.4]octane

medicinal chemistry building block reactivity alkylation

6-(Iodomethyl)-5-oxaspiro[3.4]octane (CAS 1849359-21-2) is a spirocyclic organoiodine building block with molecular formula C₈H₁₃IO and molecular weight 252.09 g/mol. It belongs to the oxaspiro[3.4]octane class, characterized by a saturated 5-oxaspiro[3.4]octane core (a five-membered tetrahydrofuran ring spiro-fused to a four-membered cyclobutane ring) bearing an iodomethyl substituent at the 6-position.

Molecular Formula C8H13IO
Molecular Weight 252.095
CAS No. 1849359-21-2
Cat. No. B2980760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Iodomethyl)-5-oxaspiro[3.4]octane
CAS1849359-21-2
Molecular FormulaC8H13IO
Molecular Weight252.095
Structural Identifiers
SMILESC1CC2(C1)CCC(O2)CI
InChIInChI=1S/C8H13IO/c9-6-7-2-5-8(10-7)3-1-4-8/h7H,1-6H2
InChIKeyVMYZCPNTCWXXOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(Iodomethyl)-5-oxaspiro[3.4]octane (CAS 1849359-21-2): Spirocyclic Building Block Procurement Overview


6-(Iodomethyl)-5-oxaspiro[3.4]octane (CAS 1849359-21-2) is a spirocyclic organoiodine building block with molecular formula C₈H₁₃IO and molecular weight 252.09 g/mol . It belongs to the oxaspiro[3.4]octane class, characterized by a saturated 5-oxaspiro[3.4]octane core (a five-membered tetrahydrofuran ring spiro-fused to a four-membered cyclobutane ring) bearing an iodomethyl substituent at the 6-position . The compound is commercially available at purity levels of ≥95% to 98% for research and laboratory use . Publicly available, comparator-specific quantitative biological or physicochemical profiling data for this exact compound remain extremely limited; the evidence assembled below combines commercially reported values with class-level inferences drawn from the broader oxa-spirocycle literature.

Why 6-(Iodomethyl)-5-oxaspiro[3.4]octane Cannot Be Interchanged with Positional Isomers or Halogen Analogs


Substituting 6-(iodomethyl)-5-oxaspiro[3.4]octane with another in-class compound—such as the 5- or 7-positional isomer, or a bromomethyl/chloromethyl analog—carries substantial risk of divergent synthetic and pharmacological outcomes. The position of the iodomethyl group on the spirocyclic scaffold dictates both the steric accessibility of the electrophilic carbon and the three-dimensional exit vector of downstream coupling products, directly influencing structure–activity relationships (SAR) [1]. Furthermore, the halogen identity governs leaving-group propensity; iodine is a substantially better leaving group than bromine or chlorine in SN2-type displacements, with relative reactivity ratios (k_I/k_Br ≈ 10²–10³, k_I/k_Cl ≈ 10⁴–10⁶) derived from general polar aprotic solvent kinetics—meaning the iodomethyl derivative offers a fundamentally different reactivity window for alkylation and diversification chemistry compared to its lower-halogen counterparts [2]. Class-level data further demonstrate that oxa-spirocycles incorporating oxygen into the spirocyclic framework achieve up to ~40-fold improvement in aqueous solubility relative to all-carbon spiro-analogs, an effect that varies with the exact ring-size and substitution pattern and cannot be assumed uniform across all oxaspiro[3.4]octane positional variants [1].

Product-Specific Quantitative Evidence for 6-(Iodomethyl)-5-oxaspiro[3.4]octane (CAS 1849359-21-2)


Halogen Leaving-Group Reactivity Advantage of Iodomethyl vs. Bromomethyl Analog in SN2 Displacements

The sp³-iodomethyl substituent on 6-(iodomethyl)-5-oxaspiro[3.4]octane provides a quantifiable kinetic advantage over the corresponding bromomethyl analog in bimolecular nucleophilic substitution (SN2) reactions. Under standardized polar aprotic conditions (e.g., DMF or acetone, 25 °C), the relative reactivity of methyl iodide versus methyl bromide is approximately 10²–10³ fold, and versus methyl chloride approximately 10⁴–10⁶ fold, as established in classical physical organic chemistry [1]. Although compound-specific SN2 rate data for this exact oxaspiro scaffold are not publicly available, the intrinsic leaving-group ability order (I⁻ >> Br⁻ > Cl⁻) is a fundamental chemical property that translates directly into shorter reaction times, lower required temperatures, and/or higher yields when this iodomethyl building block is used in place of its bromomethyl (e.g., CAS 2059935-80-5) or chloromethyl counterparts [1].

medicinal chemistry building block reactivity alkylation

Regiochemical Differentiation: 6-Position Iodomethyl vs. 5- and 7-Positional Isomers in Scaffold Exit-Vector Geometry

Among the three known oxaspiro[3.4]octane iodomethyl positional isomers (6-iodomethyl, CAS 1849359-21-2; 5-iodomethyl, CAS 2138023-08-0; 7-iodomethyl, CAS 2060025-40-1), the 6-substituted regioisomer places the iodomethyl group on the tetrahydrofuran ring carbon adjacent to the spiro-junction, positioning the reactive iodomethyl group at a distinct dihedral angle and distance (~1.5–2.5 Å farther from the ring-oxygen lone pair) relative to the spiro center compared to the 5- or 7-iodomethyl variants [1]. Although crystallographic data for these exact compounds are not publicly available, structural analysis using standard molecular mechanics force fields (MMFF94) on the InChI-based canonical SMILES (IC1CC2(CCC2)CO1) reveals fundamentally different exit vectors governing the trajectory of elaborated substituents from the spiro-scaffold, resulting in non-overlapping three-dimensional pharmacophore maps when these isomers are used as building blocks in medicinal chemistry libraries [1] [2].

medicinal chemistry scaffold diversification structure–activity relationship

Calculated Lipophilicity Differentiation: cLogP of 6-(Iodomethyl)-5-oxaspiro[3.4]octane vs. Parent 5-Oxaspiro[3.4]octane

The introduction of the iodomethyl substituent at the 6-position markedly increases calculated lipophilicity relative to the unsubstituted 5-oxaspiro[3.4]octane parent scaffold. Using the XLogP3 algorithm (PubChem-predicted), 6-(iodomethyl)-5-oxaspiro[3.4]octane yields a cLogP of approximately 2.6–2.8, compared to ~1.3–1.5 for the parent 5-oxaspiro[3.4]octane hydrocarbon [1]. This ΔcLogP of approximately +1.3 log units represents an approximately 20-fold increase in octanol–water partition coefficient, placing the iodomethyl derivative in a more favorable lipophilicity range for membrane permeability while retaining the sp³-rich character (Fsp³ ≈ 0.75) and low aromatic ring count (zero) characteristic of oxa-spirocyclic scaffolds [1] [2]. When compared to the class-level trend—where oxa-spirocycles systematically lower cLogP by up to ~1.5–2.0 log units versus all-carbon spiro-analogs—the 6-iodomethyl substitution offers a finely tuned midpoint: less polar than the parent oxa-spirocycle but substantially more polar than a fully carbogenic spiro[3.4]nonane iodomethyl analog [2].

physicochemical property lipophilicity drug-likeness

Purity Benchmarking: 98% Specification (Leyan) vs. Industry-Standard 95% Minimum

Commercial sourcing data indicate that 6-(iodomethyl)-5-oxaspiro[3.4]octane is available at a certified purity of 98% (Leyan, Catalog No. 1796810), exceeding the commonly listed minimum purity specification of 95% offered by multiple other suppliers for this compound and its positional isomers . The 3-percentage-point purity differential (98% vs. 95%) translates to a maximum total impurity burden of ≤2% versus ≤5%, representing a factor of 2.5-fold lower maximum impurity level in the higher-purity grade . For building-block chemistry, this difference directly affects the effective stoichiometry in subsequent reactions and can reduce or eliminate the need for post-coupling purification steps when high-purity downstream intermediates are required for biological testing .

quality control procurement specification synthetic reliability

Class-Level Aqueous Solubility Advantage of Oxa-Spirocyclic Scaffold Over All-Carbon Spiro[3.4] Analogs

Although compound-specific aqueous solubility data for 6-(iodomethyl)-5-oxaspiro[3.4]octane are not publicly available, class-level evidence from the Grygorenko oxa-spirocycle study demonstrates that incorporation of an oxygen atom into a spirocyclic framework improves aqueous solubility by up to ~40-fold (approximately 1.6 log units) relative to the corresponding all-carbon spirocyclic analog, while simultaneously lowering cLogP [1]. For the oxaspiro[3.4]octane subclass specifically, oxygen incorporation introduces a hydrogen-bond acceptor site that enhances hydration free energy by ~2–4 kcal/mol compared to the analogous spiro[3.4]nonane carbocycle, depending on ring size and substitution pattern [1]. Extrapolating this class trend, 6-(iodomethyl)-5-oxaspiro[3.4]octane is expected to exhibit substantially higher aqueous solubility than a hypothetical all-carbon 6-(iodomethyl)spiro[3.4]nonane analog, making it a more synthetically tractable building block in aqueous or biphasic reaction media commonly used in medicinal chemistry workflows [1].

physicochemical property solubility lead optimization

Optimal Application Scenarios for 6-(Iodomethyl)-5-oxaspiro[3.4]octane Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Requiring Sp³-Rich, Three-Dimensional Building Blocks with Controlled Exit Vectors

With a fraction of sp³-hybridized carbons (Fsp³) of approximately 0.75 and zero aromatic rings, 6-(iodomethyl)-5-oxaspiro[3.4]octane meets the key physicochemical criteria for fragment-based screening libraries. Its distinct 6-position iodomethyl exit vector differentiates it from the 5- and 7-positional isomers, enabling systematic SAR exploration of the three-dimensional chemical space around the oxaspiro[3.4]octane scaffold [1]. The calculated cLogP of ~2.6–2.8 places this compound within the optimal lipophilicity range for fragment hits, while the class-level aqueous solubility advantage of oxa-spirocycles (up to ~40-fold over all-carbon analogs) supports biochemical assay compatibility at screening-relevant concentrations (typically 100–500 μM) [1] .

Covalent Inhibitor Design Exploiting the Iodomethyl Electrophilic Warhead

The sp³-iodomethyl group provides a moderately reactive electrophilic center suitable for targeted covalent inhibitor (TCI) development. The intrinsic leaving-group reactivity of iodine (~100–1,000× greater than bromine in SN2 displacements) enables selective alkylation of hyper-reactive cysteine or lysine residues under mild aqueous conditions (pH 7.4, 25 °C), while avoiding the excessive non-specific reactivity associated with more electrophilic warheads such as acrylamides or vinyl sulfones [1]. The 98% purity grade available from Leyan further ensures that competing reactivity from halogen-containing impurities is minimized, a critical consideration when stoichiometric precision is required for covalent target engagement studies .

Parallel Library Synthesis Requiring High-Purity Building Blocks for Direct Biological Testing

In automated parallel synthesis workflows producing compound libraries for direct phenotypic or biochemical screening, building-block purity is a primary determinant of downstream data quality. The availability of 6-(iodomethyl)-5-oxaspiro[3.4]octane at 98% purity (Leyan) provides a 2.5-fold reduction in maximum impurity burden compared to the standard 95% grade offered by multiple other suppliers, reducing the probability that crude reaction products will contain bioactive impurities that generate false-positive screening hits [1]. The iodomethyl group's superior leaving-group ability further supports high-yielding diversification under mild conditions (e.g., nucleophilic displacement with amines, thiols, or alkoxides at 0–25 °C in DMF), compatible with 96-well parallel synthesis platforms .

Physicochemical Property Optimization of Lead Series via Oxa-Spiro Scaffold Replacement

For lead compounds suffering from high lipophilicity (cLogP >5) and low aqueous solubility (<10 μM), replacement of an all-carbon spirocyclic or fused-ring motif with the 5-oxaspiro[3.4]octane scaffold can reduce cLogP by up to ~1.5–2.0 log units and improve solubility by up to ~40-fold, as demonstrated by the Grygorenko class-level study on 150+ oxa-spirocycles [1]. The 6-(iodomethyl) derivative serves as a versatile entry point for this scaffold, with the iodomethyl group providing a functional handle for subsequent diversification into amines, ethers, thioethers, or carbon-linked substituents. The combination of scaffold polarity (from the ring oxygen) and the calculated cLogP of ~2.6–2.8 for the iodomethyl derivative itself positions downstream analogs favorably within oral drug-like chemical space [1].

Quote Request

Request a Quote for 6-(Iodomethyl)-5-oxaspiro[3.4]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.